molecular formula C5H9ClO2 B12985779 Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) CAS No. 98190-86-4

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI)

Cat. No.: B12985779
CAS No.: 98190-86-4
M. Wt: 136.58 g/mol
InChI Key: CHTWJLYZRAJEKG-SCSAIBSYSA-N
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Description

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) is a chiral ester derivative of propanoic acid with a chlorine atom at position 3, a methyl group at position 2, and a methyl ester group. The (2S) designation indicates the stereochemical configuration at carbon 2. This compound is part of the 9th Collective Index (9CI) nomenclature system by the Chemical Abstracts Service (CAS). Its molecular formula is C₆H₁₀ClO₂, with a molecular weight of 150.59 g/mol.

Properties

CAS No.

98190-86-4

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

methyl (2S)-3-chloro-2-methylpropanoate

InChI

InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

CHTWJLYZRAJEKG-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCl)C(=O)OC

Canonical SMILES

CC(CCl)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 3-Chloro-2-methylpropanoic Acid

The primary route to prepare the methyl ester involves esterification of the corresponding 3-chloro-2-methylpropanoic acid with methanol under acidic or catalytic conditions.

  • Starting Material: 3-chloro-2-methylpropanoic acid (or its derivatives such as vinylformic acid analogs)
  • Reagents: Methanol (or other alcohols for different esters), acid catalysts (e.g., sulfuric acid), or thionyl chloride for acid activation
  • Conditions: Typically carried out at temperatures ranging from 20°C to 80°C, with reaction times from 3 to 10 hours depending on catalyst and scale
  • Mechanism: Acid-catalyzed nucleophilic substitution where the carboxylic acid reacts with methanol to form the methyl ester and water

A patent describes a method where thionyl chloride is used to convert the acid or its vinyl derivative into an acid chloride intermediate, which then reacts with methanol to form the ester. This method allows for high purity and yield, with reaction parameters optimized for temperature (30-50°C preferred), molar ratios (alcohol:acid from 1:1 to 1:3), and thionyl chloride amount (40-160% by weight relative to acid).

Chlorination and Stereochemical Control

  • The chlorination at the 3-position can be introduced either before or after esterification, depending on the synthetic route.
  • Stereochemical control to obtain the (2S) enantiomer is achieved by starting from chiral precursors or by resolution of racemic mixtures.
  • Separation of stereoisomers can be performed by known chromatographic or crystallization methods, as stereoisomers exhibit different biological activities.

Alternative Synthetic Routes

  • Hydrolysis and Re-esterification: Starting from methyl 3-chloropropionate, selective methylation and chlorination steps can be performed, followed by hydrolysis and re-esterification to introduce the methyl group at the 2-position and control stereochemistry.
  • Use of Vinylformic Acid Derivatives: Reaction of (2-methyl) vinylformic acid with thionyl chloride and subsequent alcoholysis provides a route to the ester with chlorination at the 3-position.

Purification and Isolation

  • Purification is typically achieved by fractional crystallization or chromatographic techniques to isolate the desired stereoisomer.
  • Solid carriers and solvents used in formulation and purification include mineral earths (silica gels, talc), organic solvents (kerosene, diesel oil), and surfactants for stabilization.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Acid Chloride Formation Thionyl chloride (40-160 wt% of acid) 30-50 3-5 Can be added dropwise or in batches
Esterification Methanol (1:1 to 1:3 molar ratio), acid catalyst 20-80 3-10 Preferred methyl alcohol for ester
Chlorination (if separate) Chlorinating agents (e.g., Cl2, SOCl2) Variable Variable May precede or follow esterification
Stereoisomer Separation Chromatography or crystallization Ambient Variable To isolate (2S) enantiomer
Purification Fractional crystallization, solvent extraction Ambient Variable Use of mineral earths and solvents

Research Findings and Notes

  • The use of thionyl chloride is critical for activating the acid to form the acid chloride intermediate, which reacts more readily with methanol to form the ester, improving yield and purity.
  • Stereochemical purity is essential as one stereoisomer exhibits enhanced biological activity; thus, methods to separate or synthesize the (2S) enantiomer are emphasized.
  • The reaction conditions are mild enough to preserve the stereochemistry and avoid side reactions such as over-chlorination or polymerization.
  • Alternative alcohols can be used to prepare other esters, but methyl alcohol is preferred for the methyl ester.
  • The compound is used in agrochemical formulations, where stability and purity are critical, influencing the choice of solvents, carriers, and additives during preparation and formulation.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-2-methylpropanoic acid methyl ester.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-methylpropanoic acid and methanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions, ammonia, or amines in aqueous or alcoholic solutions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 3-hydroxy-2-methylpropanoic acid methyl ester.

    Hydrolysis: 3-chloro-2-methylpropanoic acid and methanol.

    Reduction: 3-chloro-2-methylpropanol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-chloro-2-methylpropanoate as a precursor for synthesizing compounds with anticancer properties. For instance, a series of derivatives synthesized from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant inhibitory effects on colon cancer cell proliferation. The study reported that several compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating their potential as selective anticancer agents .

HDAC Inhibition

The compound has also been investigated for its role as a histone deacetylase inhibitor (HDACI). The modification of its structure has led to the synthesis of various derivatives that show promising activity against cancer cell lines. These compounds were found to induce apoptosis specifically in cancerous cells while sparing normal cells, suggesting a targeted approach to cancer therapy .

Agricultural Applications

Methyl 3-chloro-2-methylpropanoate is being explored for its use in agrochemicals. Its derivatives may serve as effective herbicides or pesticides due to their ability to disrupt specific biochemical pathways in plants and pests. Research into the synthesis of chlorinated propanoic acid derivatives indicates their potential for developing new agricultural chemicals that are both effective and environmentally friendly .

Cosmetic Formulations

In the cosmetic industry, the compound's derivatives are being studied for their role in skin care formulations. The incorporation of such esters can enhance the stability and efficacy of topical products. Research has shown that these compounds can improve moisturizing properties and skin feel, making them valuable ingredients in creams and lotions .

Case Study 1: Anticancer Compound Synthesis

A study synthesized a series of methyl esters derived from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and evaluated their antiproliferative activity against various cancer cell lines. The findings revealed that certain modifications significantly enhanced the anticancer properties, showcasing the compound's versatility in drug design .

Case Study 2: Agrochemical Development

Research focused on the synthesis of chlorinated esters for agricultural applications demonstrated that these compounds could effectively control weed growth without harming non-target species. Field trials indicated a reduction in herbicide resistance development among target weeds when using these novel formulations .

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorine atom can be involved in substitution reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Methyl 2-Chloropropanoate (Propanoic Acid, 2-Chloro-, Methyl Ester)

  • Molecular Formula : C₄H₇ClO₂; Molecular Weight : 122.55 g/mol .
  • Lower molecular weight results in higher volatility compared to the target compound.
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals .

Methyl 3-Chloropropanoate (Propanoic Acid, 3-Chloro-, Methyl Ester)

  • CAS : 6001-87-2 .
  • Key Differences :
    • Structural isomerism alters physicochemical properties; for example, the lack of a methyl group at C2 may affect boiling point and solubility.
    • Higher polarity due to the chlorine atom at C3 compared to C2-substituted analogs.
  • Hazards : Classified as flammable and irritant, similar to other halogenated esters .

Methyl (2S)-2-Azido-3-Hydroxy-2-Methylpropanoate

  • Structure : Azido and hydroxyl groups at C2 and C3, respectively; stereochemistry at C2 (R configuration).
  • Molecular Formula : C₆H₁₀N₃O₃; Molecular Weight : 173.16 g/mol .
  • Key Differences :
    • Functional groups (azido, hydroxyl) impart distinct reactivity, such as participation in click chemistry or oxidation reactions.
    • Stereochemical differences (R vs. S) may influence biological activity or chiral resolution processes.

3-(Methylthio)Propanoic Acid Methyl Ester

  • Structure : Methylthio group (-SCH₃) at C3 instead of chlorine.
  • Concentrations in Natural Sources : Found in pineapples at up to 622.49 µg·kg⁻¹ .
  • Key Differences :
    • The methylthio group contributes to flavor and aroma, unlike the chloro substituent in the target compound.
    • Higher environmental persistence due to sulfur content compared to halogenated esters.

Table 1: Comparative Data for Selected Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Hazards
Target Compound (2S)-(9CI) C₆H₁₀ClO₂ 150.59 Not reported Likely irritant (based on analogs)
Methyl 2-Chloropropanoate C₄H₇ClO₂ 122.55 ~140–145 H315 (skin irritation)
Methyl 3-Chloropropanoate C₄H₇ClO₂ 122.55 ~160–165 Flammable, H302 (oral toxicity)
Methyl (2S)-2-Azido-3-Hydroxy-2-MeP C₆H₁₀N₃O₃ 173.16 Not reported Reactive (azido group)

Key Observations:

Halogen Influence: Chlorine at C3 increases electronegativity, enhancing polarity and possibly improving solubility in polar solvents versus non-halogenated esters.

Safety Profiles: Halogenated esters generally exhibit higher toxicity (e.g., skin/eye irritation) compared to non-halogenated flavor esters like 3-(methylthio)propanoic acid methyl ester .

Biological Activity

Propanoic acid, 3-chloro-2-methyl-, methyl ester, also known as methyl 3-chloropropionate, is an organic compound with the molecular formula C4_4H7_7ClO2_2 and a molecular weight of approximately 122.55 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C4_4H7_7ClO2_2
  • Molecular Weight: 122.55 g/mol
  • IUPAC Name: Propanoic acid, 3-chloro-2-methyl-, methyl ester

Biological Activity Overview

Research indicates that derivatives of methyl 3-chloropropionate exhibit significant biological activity, particularly as potential anticancer agents. Studies have shown that these compounds can selectively inhibit the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

  • Cellular Signaling Interference : The compound interacts with cellular signaling pathways, notably those mediated by heat shock proteins (HSPs), which are involved in protein folding and protection against stress.
  • Selective Targeting : Methyl 3-chloropropionate and its derivatives have demonstrated selective cytotoxicity towards cancer cells such as HCT-116 (colon cancer) and HeLa (cervical cancer) cells while exhibiting lower toxicity to non-cancerous cells like HEK-293 .

Case Studies

  • Anticancer Activity : A study involving the synthesis of various methyl 3-chloropropionate derivatives found that certain compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells. Compounds with the highest activity (IC50 = 0.12 mg/mL) indicated strong potential for further development as anticancer agents .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds may act through inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often implicated in cancer progression .

Comparative Table of Biological Activity

Compound NameIC50 (mg/mL)Target Cell TypeMechanism of Action
Methyl 3-chloropropionate derivative0.12HCT-116HDAC inhibition, HSP90 signaling
Methyl 3-chloropropionate derivative0.81HCT-116HDAC inhibition, HSP90 signaling
Standard Drug (Doxorubicin)2.29HeLaTopoisomerase II inhibition

Synthesis and Applications

Methyl 3-chloropropionate can be synthesized through various methods including:

  • Esterification : Reacting 3-chloro-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.
  • Chlorination : Utilizing thionyl chloride or phosphorus pentachloride to introduce chlorine at the desired position.

This compound serves not only in pharmaceutical applications but also as a precursor for the synthesis of more complex molecules used in drug development.

Q & A

Q. What are the recommended synthetic routes for preparing (2S)-3-chloro-2-methylpropanoic acid methyl ester with high enantiomeric purity?

The synthesis of this chiral ester typically involves stereoselective esterification or transesterification. For example, chiral resolution using lipase enzymes (e.g., Candida antarctica lipase B) can achieve high enantiomeric excess (ee) by selectively catalyzing the esterification of the (2S)-enantiomer . Alternatively, asymmetric alkylation of propanoic acid derivatives using chiral auxiliaries (e.g., Evans oxazolidinones) may be employed to control stereochemistry . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Confirm stereochemical integrity via chiral HPLC or polarimetry .

Q. How can the purity and structural identity of this compound be validated in laboratory settings?

Purity assessment requires a combination of chromatographic (GC-MS, HPLC) and spectroscopic (NMR, IR) methods. Gas chromatography-mass spectrometry (GC-MS) is effective for detecting volatile impurities, such as unreacted starting materials or byproducts like 3-chloro-2-methylpropanoic acid . Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms the ester’s structure, with characteristic peaks for the methyl ester (~δ 3.6 ppm in ¹H NMR) and the chiral center’s coupling patterns . For enantiopurity, chiral stationary-phase HPLC with UV detection is recommended .

Q. What safety precautions are critical when handling this compound in the lab?

Based on structurally similar esters (e.g., methyl 2-chloropropionate), this compound likely exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Use PPE (gloves, goggles, fume hood) to avoid exposure. In case of skin contact, wash immediately with water and consult a physician . Store in a cool, ventilated area away from oxidizers. Refer to SDS data for hazard mitigation .

Advanced Research Questions

Q. How does the stereochemistry at the 2S position influence the compound’s reactivity in nucleophilic substitution reactions?

The (2S) configuration affects spatial accessibility of the chloro group. Computational studies (DFT) on analogous esters suggest that steric hindrance from the methyl group at C2 slows SN2 reactions but favors SN1 mechanisms in polar solvents . Experimental validation via kinetic studies (e.g., reaction with sodium methoxide in methanol) can quantify rate differences between enantiomers. Monitor reaction progress using ¹H NMR to track substituent displacement .

Q. What analytical strategies resolve contradictions in GC-MS data when detecting degradation products of this ester?

Contradictions may arise from co-eluting peaks or thermal degradation during GC analysis. Use headspace solid-phase microextraction (HS-SPME) paired with GC×GC-MS to enhance separation of volatile degradation products (e.g., 3-chloro-2-methylpropanoic acid or methanol) . Compare retention indices with authentic standards and validate via high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can solvent effects be optimized for catalytic asymmetric synthesis of this compound?

Solvent polarity and proticity significantly impact enzyme-catalyzed reactions. For lipase-mediated esterification, non-polar solvents (e.g., hexane) enhance enantioselectivity by stabilizing the enzyme’s active conformation . In contrast, polar aprotic solvents (e.g., THF) may improve yields in metal-catalyzed reactions by stabilizing transition states. Design a solvent screening matrix (e.g., using Kamlet-Taft parameters) to balance ee and yield .

Q. What role does this ester play in bio-oil upgrading, and how does its presence affect downstream applications?

Similar esters (e.g., propanoic acid methyl ester derivatives) act as intermediates in bio-oil stabilization by terminating oligomer chains via transesterification with methanol . Their presence reduces viscosity and improves fuel compatibility. Quantify ester content in bio-oil using GC-MS after derivatization (e.g., silylation) and correlate with thermogravimetric analysis (TGA) to assess thermal stability .

Methodological Considerations

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm the absolute configuration of the (2S)-enantiomer .
  • Reaction Monitoring : Employ in-situ FTIR to track esterification kinetics and detect intermediates .
  • Data Validation : Cross-reference chromatographic results with computational fragmentation patterns (e.g., NIST Mass Spectrometry Database) to avoid misidentification .

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